3-m-Tolyl-pyrazine-2-carboxylic acid 3-m-Tolyl-pyrazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18679351
InChI: InChI=1S/C12H10N2O2/c1-8-3-2-4-9(7-8)10-11(12(15)16)14-6-5-13-10/h2-7H,1H3,(H,15,16)
SMILES:
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol

3-m-Tolyl-pyrazine-2-carboxylic acid

CAS No.:

Cat. No.: VC18679351

Molecular Formula: C12H10N2O2

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

3-m-Tolyl-pyrazine-2-carboxylic acid -

Specification

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
IUPAC Name 3-(3-methylphenyl)pyrazine-2-carboxylic acid
Standard InChI InChI=1S/C12H10N2O2/c1-8-3-2-4-9(7-8)10-11(12(15)16)14-6-5-13-10/h2-7H,1H3,(H,15,16)
Standard InChI Key IMKZWUOBKVALKY-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C2=NC=CN=C2C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

3-m-Tolyl-pyrazine-2-carboxylic acid belongs to the pyrazinecarboxylic acid family, featuring:

  • Pyrazine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.

  • Substituents:

    • Carboxylic acid (-COOH) at position 2.

    • 3-Methylphenyl (m-tolyl) group at position 3.

Table 1: Fundamental Chemical Data

PropertyValueSource
CAS Number1204585-81-8
Molecular FormulaC12H10N2O2\text{C}_{12}\text{H}_{10}\text{N}_{2}\text{O}_{2}
Molecular Weight214.22 g/mol
DensityNot reported
Melting/Boiling PointsNot reported

Structural Analysis

The meta-tolyl group introduces steric and electronic effects that influence reactivity. The carboxylic acid moiety enhances hydrogen-bonding capacity, critical for interactions in biological systems or crystallization .

Synthesis and Manufacturing

Table 2: Representative Pyrazinecarboxylic Acid Syntheses

Starting MaterialMethodYieldKey StepSource
Alkyl 4,4,4-trifluoro-β-keto estersEthylenediamine condensation82–91%Cyclization and dehydrogenation
Pyrazine-2-carboxylic acidT3P-mediated coupling35–85%Amide/ester formation

Challenges and Optimization

  • Regioselectivity: Positional control during substitution requires careful catalyst selection .

  • Purification: Hydrophilic carboxylic acids often necessitate chromatographic or recrystallization techniques .

Physicochemical Properties

Acidity and Solubility

Pyrazinecarboxylic acids typically exhibit pKa values between 3.5–4.5 due to the electron-withdrawing pyrazine ring . For 3-m-Tolyl-pyrazine-2-carboxylic acid:

  • Predicted pKa: ~3.8 (analogous to 3-aminopyrazine-2-carboxylic acid) .

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, methanol) but poor in nonpolar solvents .

Stability

  • Thermal Stability: Pyrazine derivatives generally decompose above 200°C .

  • Photolytic Sensitivity: Aromatic systems may require protection from UV light .

Spectroscopic Characterization

Vibrational Spectroscopy

FTIR and Raman spectra of related compounds reveal:

  • Carboxylic Acid O-H Stretch: ~2500–3300 cm1^{-1} (broad) .

  • Pyrazine Ring Vibrations: 1500–1600 cm1^{-1} (C=N/C=C stretches) .

Table 3: Predicted 1H^1\text{H} and 13C^{13}\text{C} NMR Shifts (DMSO-d6_6)

Position1H^1\text{H} δ (ppm)13C^{13}\text{C} δ (ppm)Assignment
Pyrazine C-H8.5–9.2145–155Aromatic protons
m-Tolyl CH3_32.3 (s)21.5Methyl group
COOH12.5 (br)167–170Carboxylic acid

Data inferred from 3-amino-2-pyrazinecarboxylic acid studies .

Mass Spectrometry

  • ESI-MS: Predicted [M+H]+^+ at m/z 215.08 .

  • Fragmentation: Loss of CO2_2 (44 Da) and m-tolyl group (91 Da) observed in analogs .

Biological and Industrial Applications

Pharmaceutical Intermediates

Pyrazinecarboxylic acids are precursors to:

  • Antitubercular Agents: Pyrazinamide derivatives inhibit Mycobacterium tuberculosis via PanD degradation .

  • Antifungals: 6-Chloropyrazine-2-carboxamides show IC50_{50} values as low as 0.026 mmol·dm3^{-3} against algae .

Agrochemical Uses

  • Herbicides: Pyrazine esters disrupt photosynthetic electron transport in chloroplasts .

Table 4: Biological Activities of Analogous Compounds

CompoundActivityIC50_{50}/MICSource
Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylateAntimycobacterial44% yield in synthesis
6-Chloropyrazine-2-carboxamideInhibition of oxygen evolution0.026 mmol·dm3^{-3}

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